3-(Ethoxymethyl)piperidine
Overview
Description
3-(Ethoxymethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is significant in organic synthesis and is widely used as an intermediate in the production of various pharmaceuticals, including antidepressants, muscle relaxants, and local anesthetics .
Mechanism of Action
Target of Action
3-(Ethoxymethyl)piperidine is a derivative of piperidine, a heterocyclic compound . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . .
Mode of Action
The mode of action of piperidine derivatives involves their interaction with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These compounds regulate these pathways, thereby exerting their therapeutic effects .
Biochemical Pathways
Piperidine derivatives affect multiple biochemical pathways. They can activate or inhibit several signaling pathways crucial for cancer regulation . These include the STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB pathways . The modulation of these pathways can lead to various downstream effects that contribute to the therapeutic potential of these compounds .
Pharmacokinetics
Piperidine derivatives are known to exhibit various pharmacological properties, suggesting they have favorable adme properties .
Result of Action
The result of the action of piperidine derivatives includes their potential anticancer effects. They have been observed to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo . These effects are likely a result of their interaction with and regulation of various signaling pathways involved in cancer development .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which 3-(Ethoxymethyl)piperidine is a part of, have been found to exhibit various biochemical reactions . They interact with various enzymes and proteins, influencing their function and activity .
Cellular Effects
Piperidine derivatives have been found to have significant effects on various types of cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been found to have stability and degradation over time, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Piperidine derivatives have been found to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Piperidine derivatives have been found to be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives have been found to interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Piperidine derivatives have been found to have specific subcellular localizations, influenced by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxymethyl)piperidine typically involves the reaction of piperidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl chloroacetate, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Ethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-(Ethoxymethyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is an intermediate in the production of pharmaceuticals, including antidepressants and muscle relaxants.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties.
Dihydropyridine: A partially saturated derivative of pyridine with significant biological activity
Uniqueness: 3-(Ethoxymethyl)piperidine is unique due to its ethoxymethyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Properties
IUPAC Name |
3-(ethoxymethyl)piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUXBKDVIAMEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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